molecular formula C16H12O3 B2781496 6-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one CAS No. 82488-68-4

6-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one

Cat. No. B2781496
CAS RN: 82488-68-4
M. Wt: 252.269
InChI Key: YZUFVEBRGXHFJJ-UHFFFAOYSA-N
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Description

6-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one, also known as Coumarin, is a natural substance that can be found in various plants, including tonka beans, cinnamon, and sweet clover. It has been used for medicinal purposes for centuries due to its anti-inflammatory, anticoagulant, and antioxidant properties. In recent years, Coumarin has gained attention in scientific research for its potential applications in various fields.

Scientific Research Applications

Antimicrobial Activity

Coumarin derivatives, including 6-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one , have been studied for their antimicrobial properties. They have shown efficacy against a range of microbial pathogens. The compound’s structure allows for modifications that can enhance its interaction with bacterial enzymes, potentially inhibiting their function and preventing the spread of infection .

Anticancer Properties

Research has indicated that certain coumarin derivatives exhibit anticancer activities. The interactions of these compounds with various cellular targets can disrupt cancer cell proliferation. The specific compound may be involved in the synthesis of novel chemotherapeutic agents, contributing to the fight against cancer .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic effects of coumarins are well-documented. They can modulate the inflammatory response and provide pain relief, which is crucial in the treatment of chronic inflammatory diseases. The compound 6-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one could be a lead molecule in developing new anti-inflammatory drugs .

Anticoagulant Usage

Coumarins have a history of use as anticoagulants. They can interfere with the blood clotting process, which is beneficial in preventing thrombosis. This particular coumarin derivative may have potential applications in creating safer and more effective anticoagulant therapies .

Antioxidant Capacity

The antioxidant properties of coumarin derivatives are attributed to their ability to scavenge free radicals. This compound could be part of antioxidant formulations to protect cells from oxidative stress, which is linked to various degenerative diseases .

Enzyme Inhibition

In the field of enzyme inhibition, coumarin derivatives have been explored for their potential to inhibit specific enzymes involved in disease progression. The compound 6-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one might serve as an inhibitor for enzymes that are targets in disease treatment strategies .

Drug Development and Synthesis

Coumarin derivatives are integral in drug development due to their pharmacological significance. They are used in the synthesis of various drugs, acting as intermediates or active pharmaceutical ingredients. This compound’s unique structure makes it a valuable candidate for the synthesis of complex drug molecules .

Photodynamic Therapy

Coumarin derivatives can act as photosensitizers in photodynamic therapy, a treatment modality for certain types of cancer. The compound’s ability to generate reactive oxygen species upon light activation can be harnessed to kill cancer cells selectively .

properties

IUPAC Name

6-hydroxy-4-methyl-3-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-10-13-9-12(17)7-8-14(13)19-16(18)15(10)11-5-3-2-4-6-11/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUFVEBRGXHFJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82488-68-4
Record name 6-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one
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